N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
Description
N-(5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a sulfonyl-linked pyridine moiety and an acetamide group. The pyridin-3-ylsulfonyl group contributes to electron-withdrawing effects, while the acetamide enhances hydrogen-bonding capacity. Such structural attributes are often optimized in drug discovery to improve target affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-9(18)15-13-16-11-4-6-17(8-12(11)21-13)22(19,20)10-3-2-5-14-7-10/h2-3,5,7H,4,6,8H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVDUVGENJRIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Pyridine Sulfonyl Intermediate: : The initial step involves the sulfonylation of pyridine using a sulfonyl chloride reagent under basic conditions, forming a pyridinyl sulfonyl chloride intermediate.
Construction of the Tetrahydrothiazolo Ring: : The next step includes the formation of the tetrahydrothiazolo ring via cyclization reactions, often involving thiourea and appropriate electrophilic partners.
Acetylation: : The final step is acetylation, where the amine group is acetylated using acetic anhydride or acetyl chloride under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. Key considerations in industrial synthesis include the availability and cost of raw materials, reaction yields, and scalability of the synthetic procedures.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: : Can be oxidized to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions may target the sulfonyl or the pyridine ring, using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
Reduction: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for hydrogenation
Substitution: : Alkyl halides, Grignard reagents
Major Products Formed
Oxidation: : Sulfoxide derivatives, sulfone derivatives
Reduction: : Reduced pyridine or thiazolo ring structures
Substitution: : Various substituted pyridine or thiazolo compounds
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with potentially useful properties.
Biology
In biological research, N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is used in studies exploring the interactions between small molecules and biological targets, such as enzymes or receptors. This helps in understanding the compound's potential as a lead compound in drug discovery.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutics. Its ability to interact with biological macromolecules makes it a candidate for the development of drugs targeting specific pathways or diseases.
Industry
In industry, this compound can be employed in the development of new materials or chemical processes, leveraging its unique chemical properties for specific applications.
Mechanism of Action
The mechanism by which N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can interact with catalytic sites, while the thiazolo ring can provide additional binding interactions, stabilizing the compound in the active site of a target protein. This can lead to inhibition or modulation of the target's activity, affecting downstream pathways.
Comparison with Similar Compounds
The compound is compared below with three structural analogues (from provided evidence), focusing on core scaffolds, substituents, and inferred pharmacological implications.
Structural and Functional Group Variations
Substituent Modifications on the Sulfonyl Group
N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl}acetamide ()
- Key Difference : Replaces the pyridin-3-ylsulfonyl group with a 3-chloro-4-fluorophenylsulfonyl moiety.
- Implications :
- Halogenated aromatic rings may improve metabolic stability by resisting oxidative degradation.
Core Heterocycle Modifications
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetamide () Key Differences:
- Replaces the thiazolo[5,4-c]pyridine core with a thieno[3,2-c]pyridine ring.
- Features an ethylsulfanyl-thiadiazole group instead of the sulfonyl-linked pyridine.
- Implications :
- The ethylsulfanyl group may increase hydrophobicity, influencing absorption and half-life.
Direct Pyridine Substituent Variations
N-[5-(5-Methoxypyridin-3-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]acetamide ()
- Key Difference : Substitutes the sulfonyl-linked pyridine with a 5-methoxypyridin-3-yl group directly attached to the thiazolo core.
- Implications :
- Direct attachment (vs. sulfonyl linkage) shortens the molecular backbone, possibly altering steric interactions with biological targets.
Comparative Molecular Properties
*logP values estimated using fragment-based methods (e.g., Moriguchi logP).
Biological Activity
N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C15H17N3O2S
- Molecular Weight : 305.38 g/mol
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of similar compounds that share structural features with this compound. For example, derivatives with pyrrolidine structures have shown significant anticonvulsant activity in animal models. The mechanism appears to involve modulation of neuronal voltage-sensitive sodium channels .
Inhibitory Activity Against Enzymes
Research indicates that compounds with similar sulfonamide groups exhibit inhibitory activity against various enzymes. For instance, sulfonamide derivatives have been identified as inhibitors of carbonic anhydrase and other relevant targets in pharmacological studies. The presence of the pyridine and thiazole moieties may enhance binding affinity and selectivity for these targets .
Study 1: Anticonvulsant Screening
A study conducted on various pyrrolidine derivatives demonstrated that certain modifications significantly increased anticonvulsant efficacy. The results showed a correlation between lipophilicity and biological activity; more lipophilic compounds exhibited greater efficacy in protecting against seizures in models like the maximal electroshock (MES) test .
| Compound | Lipophilicity (ClogP) | MES Efficacy (mg/kg) | Toxicity (Rotarod Test) |
|---|---|---|---|
| A | 3.5 | 100 | Low |
| B | 4.0 | 300 | Moderate |
| C | 2.8 | 50 | High |
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of specific enzymes by sulfonamide derivatives similar to this compound. The study revealed varying degrees of inhibition against carbonic anhydrase with IC50 values ranging from 10 to 50 µM depending on the structural modifications applied to the sulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
